tert-Butyl 7-amino-1-azaspiro[4.4]nonane-1-carboxylate
CAS No.: 1823269-45-9
Cat. No.: VC7731653
Molecular Formula: C13H24N2O2
Molecular Weight: 240.347
* For research use only. Not for human or veterinary use.
![tert-Butyl 7-amino-1-azaspiro[4.4]nonane-1-carboxylate - 1823269-45-9](/images/structure/VC7731653.png)
Specification
CAS No. | 1823269-45-9 |
---|---|
Molecular Formula | C13H24N2O2 |
Molecular Weight | 240.347 |
IUPAC Name | tert-butyl 8-amino-1-azaspiro[4.4]nonane-1-carboxylate |
Standard InChI | InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-4-6-13(15)7-5-10(14)9-13/h10H,4-9,14H2,1-3H3 |
Standard InChI Key | ZVJHYQSIDJVEIE-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCCC12CCC(C2)N |
Introduction
Structural Characteristics
The compound’s molecular formula is
, with a molecular weight of 240.34 g/mol . Key structural descriptors include:
Property | Value |
---|---|
IUPAC Name | tert-butyl 8-amino-1-azaspiro[4.4]nonane-1-carboxylate |
SMILES | |
InChIKey | ZVJHYQSIDJVEIE-UHFFFAOYSA-N |
CAS Number | 1823269-45-9 |
The spiro junction at the 1-aza position creates a rigid bicyclic framework, which enhances stereochemical stability and binding selectivity in biological systems .
Synthetic Routes
The compound is typically synthesized via:
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Cyclization Reactions: Using tert-butyl carbamate to protect the amine during spirocycle formation .
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Petasis Reaction: Employed for introducing amino groups into spiro scaffolds under mild conditions .
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Deprotection Strategies: Trifluoroacetic acid (TFA) is used for Boc-group removal in downstream modifications .
Key Reactions
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Nucleophilic Substitution: The free amine group enables functionalization with electrophiles (e.g., acyl chlorides).
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Reductive Amination: Used to introduce alkyl/aryl substituents .
Medicinal Chemistry
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Building Block: Used to synthesize spirocyclic analogs for drug discovery, particularly in central nervous system (CNS) and antimicrobial targets .
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Enzyme Inhibition: Structural analogs of spirocyclic amines show promise as arginase inhibitors, impacting nitric oxide pathways .
Material Science
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Chiral Ligands: The rigid spiro structure facilitates asymmetric catalysis in enantioselective reactions .
Comparative Analysis with Related Spirocycles
The compound’s unique attributes are highlighted against similar spirocyclic amines :
Compound | CAS Number | Key Feature |
---|---|---|
1-Benzyl-1-azaspiro[4.4]nonane | N/A | Lacks Boc protection, simpler synthesis |
tert-Butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate | 885268-47-3 | Contains an additional nitrogen atom |
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